Aluminum gallium arsenide ((Al,Ga)As)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum gallium arsenide, also known as gallium aluminum arsenide, is a semiconductor material with a zincblende crystal structure. It shares a very similar lattice constant with gallium arsenide but has a larger bandgap. This larger bandgap makes it an ideal barrier material in gallium arsenide-based heterostructure devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum gallium arsenide is typically synthesized using advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD). These methods allow for precise control over the composition and thickness of the layers .

Industrial Production Methods:

Molecular Beam Epitaxy (MBE): This method involves the deposition of aluminum, gallium, and arsenic atoms onto a substrate in a high vacuum environment. The atoms are evaporated from heated sources and condense on the substrate, forming a thin film.

Metalorganic Chemical Vapor Deposition (MOCVD): In this process, metalorganic precursors of aluminum and gallium are reacted with arsine gas in a heated reactor.

Types of Reactions:

Oxidation: Aluminum gallium arsenide can undergo oxidation when exposed to air, forming an oxide layer on its surface.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur when aluminum or gallium atoms are replaced by other elements in the lattice.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents under controlled conditions.

Substitution: Various dopants can be introduced during the MBE or MOCVD processes.

Major Products Formed:

Oxidation: Aluminum oxide and gallium oxide.

Reduction: Elemental aluminum and gallium.

Substitution: Doped aluminum gallium arsenide with altered electrical properties.

Scientific Research Applications

Aluminum gallium arsenide has a wide range of applications in scientific research and industry:

Optoelectronics: Used in light-emitting diodes (LEDs) and laser diodes due to its ability to emit light in the red and near-infrared spectrum.

High-Speed Electronics: Employed in high electron mobility transistors (HEMTs) and heterojunction bipolar transistors (HBTs) for high-frequency applications.

Quantum Devices: Integral in the development of quantum well devices and other quantum technologies.

Mechanism of Action

Aluminum gallium arsenide exerts its effects primarily through its semiconductor properties. The material’s larger bandgap compared to gallium arsenide allows it to act as a barrier, confining electrons to specific regions. This confinement enhances the performance of devices such as quantum well infrared photodetectors and high-speed transistors .

Molecular Targets and Pathways:

Electron Mobility: High electron mobility is a key feature, making it suitable for high-frequency applications.

Bandgap Engineering: The ability to tune the bandgap by varying the aluminum content allows for precise control over the material’s electronic properties.

Comparison with Similar Compounds

Gallium Arsenide (GaAs): Shares a similar lattice constant but has a smaller bandgap.

Aluminum Arsenide (AlAs): Has a wider bandgap compared to gallium arsenide, making it suitable for high-temperature and high-power applications.

Uniqueness of Aluminum Gallium Arsenide:

Larger Bandgap: Provides better performance in high-frequency and high-power applications.

Versatility: Can be used in a wide range of devices, from optoelectronics to quantum technologies.

Aluminum gallium arsenide stands out due to its unique combination of properties, making it a versatile and valuable material in various scientific and industrial applications.

Properties

CAS No. |

37382-15-3 |

|---|---|

Molecular Formula |

AlAs2Ga |

Molecular Weight |

246.548 g/mol |

IUPAC Name |

alumanylidynearsane;gallanylidynearsane |

InChI |

InChI=1S/Al.2As.Ga |

InChI Key |

FTWRSWRBSVXQPI-UHFFFAOYSA-N |

Canonical SMILES |

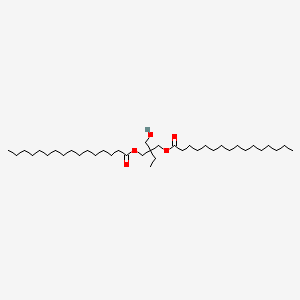

[Al]#[As].[Ga]#[As] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)

![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)